1-(Pyridin-3-yl)piperidine-2-carbonitrile

Catalog No.
S12359218
CAS No.
M.F
C11H13N3
M. Wt
187.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridin-3-yl)piperidine-2-carbonitrile

Product Name

1-(Pyridin-3-yl)piperidine-2-carbonitrile

IUPAC Name

1-pyridin-3-ylpiperidine-2-carbonitrile

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

InChI

InChI=1S/C11H13N3/c12-8-10-4-1-2-7-14(10)11-5-3-6-13-9-11/h3,5-6,9-10H,1-2,4,7H2

InChI Key

HHGIEAIJNIHRLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C#N)C2=CN=CC=C2

1-(Pyridin-3-yl)piperidine-2-carbonitrile is a chemical compound characterized by its unique structure, consisting of a piperidine ring substituted with a pyridine group at the 3-position and a carbonitrile group at the 2-position. Its molecular formula is C11H13N3C_{11}H_{13}N_{3} and it has a molecular weight of approximately 187.24 g/mol. This compound is notable for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Typical of piperidine derivatives, including nucleophilic substitutions and cyclization reactions. For instance, the carbonitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions. Additionally, the presence of the pyridine moiety allows for electrophilic aromatic substitution reactions, which can modify the aromatic system and enhance biological activity.

1-(Pyridin-3-yl)piperidine-2-carbonitrile has been studied for its biological properties, particularly as an inhibitor of specific ion channels. Research indicates that derivatives of this compound may exhibit activity against transient receptor potential channels, which are implicated in various physiological processes including pain sensation and inflammation . The biological activity of this compound makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.

  • Nucleophilic substitution: Reacting a suitable piperidine derivative with a pyridine halide.
  • Cyclization: Using appropriate reagents to form the desired piperidine ring while incorporating the carbonitrile group.
  • Final modifications: Purification and characterization using techniques like chromatography and NMR spectroscopy to ensure product integrity .

This compound has potential applications in medicinal chemistry, particularly in drug development targeting ion channels and other biological pathways. Its unique structure allows it to serve as a scaffold for designing novel therapeutic agents that could address various medical conditions, including pain management and neurodegenerative diseases.

Interaction studies involving 1-(Pyridin-3-yl)piperidine-2-carbonitrile focus on its binding affinity to specific receptors or ion channels. These studies often employ techniques such as surface plasmon resonance or electrophysiological assays to determine how effectively the compound interacts with target proteins. Understanding these interactions is crucial for elucidating its pharmacological profile and optimizing its therapeutic potential.

Several compounds share structural similarities with 1-(Pyridin-3-yl)piperidine-2-carbonitrile, each exhibiting unique properties and biological activities:

Compound NameStructure FeaturesNotable Activities
1-(Pyridin-2-yl)piperidine-2-carbonitrileSimilar piperidine structure with a different pyridine positionPotential TRPC channel modulation
3-(Pyridin-2-yl)piperidine-3-carbonitrileDifferent carbonitrile positionInvestigated for anti-inflammatory properties
4-(Pyridin-4-yl)piperidine-4-carbonitrileSubstituted at the 4-positionStudied for neuroprotective effects

Uniqueness: The distinct positioning of the pyridine and carbonitrile groups in 1-(Pyridin-3-yl)piperidine-2-carbonitrile may confer specific biological activities not present in its analogs, making it an interesting candidate for further research.

Molecular Architecture

The compound features a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a carbonitrile group ($$-\text{C}\equiv\text{N}$$) and at the 1-position with a pyridin-3-yl group (a six-membered aromatic heterocycle with one nitrogen atom at the 3-position). The IUPAC name, 1-pyridin-3-ylpiperidine-2-carbonitrile, reflects this substitution pattern.

Table 1: Key Identifiers of 1-(Pyridin-3-yl)piperidine-2-carbonitrile

PropertyValue
CAS Number1823959-09-6
Molecular Formula$$ \text{C}{11}\text{H}{13}\text{N}_{3} $$
Molecular Weight187.24 g/mol
SMILESC1CCN(C(C1)C#N)C2=CN=CC=C2

The three-dimensional conformation of the molecule reveals a chair configuration for the piperidine ring, with the pyridine and carbonitrile groups occupying equatorial positions to minimize steric strain.

Physicochemical Characteristics

Limited experimental data are available for this compound’s physical properties, such as melting point, boiling point, or solubility. However, computational models predict moderate polarity due to the presence of the polar carbonitrile group and aromatic pyridine ring. These features suggest solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as evidenced by its recrystallization in DMF during synthesis.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

187.110947427 g/mol

Monoisotopic Mass

187.110947427 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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